REACTION_CXSMILES
|
N1C(C[OH:8])=CC=CC=1CO.[C:11]([C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=1)([CH2:14][C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:13])[CH3:12]>>[C:11]([C:19]1[CH:24]=[C:23]([OH:8])[C:22](=[CH:21][CH:20]=1)[OH:25])([CH2:14][C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:12])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was carried out at 50°C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC(C)(C)C)C=1C=C(C(O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |